molecular formula C15H13FN2S B5574997 2-[(2-fluorobenzyl)thio]-4,6-dimethylnicotinonitrile

2-[(2-fluorobenzyl)thio]-4,6-dimethylnicotinonitrile

Cat. No.: B5574997
M. Wt: 272.3 g/mol
InChI Key: MJDDDMKIORFGEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-fluorobenzyl)thio]-4,6-dimethylnicotinonitrile is a useful research compound. Its molecular formula is C15H13FN2S and its molecular weight is 272.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.07834776 g/mol and the complexity rating of the compound is 340. The solubility of this chemical has been described as <0.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alzheimer Disease Diagnosis

2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile ([18F]FDDNP), a derivative related to the structure , has been utilized in positron emission tomography (PET) to localize and quantify neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease (AD) patients. This noninvasive technique aids in the diagnostic assessment of AD and monitors response to treatment, showing greater accumulation and slower clearance in AD-affected brain areas, correlating with lower memory performance scores (Shoghi-Jadid et al., 2002).

Photophysical and Electrochemical Studies

The synthesis and characterization of thiazolothiazole fluorophores exhibit strong blue fluorescence and reversible yellow to dark blue electrochromism. These materials are promising for multifunctional optoelectronic applications and electron transfer sensing, highlighting the versatility of fluorinated compounds in developing advanced materials with unique photophysical properties (Woodward et al., 2017).

Fluorinated Compounds in Chemical Sensing

A study on p-dimethylaminobenzaldehyde thiosemicarbazone (DMABTS) introduced a novel and simple fluorophore for the sensitive and selective detection of mercury(II) ions in aqueous solutions. The design showcases the potential of fluorinated compounds in developing efficient sensors for environmental monitoring and potentially hazardous substances detection (Yu et al., 2006).

DNA Interaction Studies

Tetracationic fluorinated zinc(ii)phthalocyanine was synthesized and characterized, demonstrating DNA-binding properties. This study opens avenues for the application of fluorinated compounds in biochemistry and pharmacology, especially in the context of understanding molecular interactions and designing therapeutic agents (Özçeşmeci et al., 2013).

Antitumor Activity

Novel 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives were synthesized and evaluated for their in vitro antitumor activity against various human cancer cell lines. This research demonstrates the potential therapeutic applications of fluorinated compounds, highlighting their role in the development of new antitumor agents (Maddila et al., 2016).

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2S/c1-10-7-11(2)18-15(13(10)8-17)19-9-12-5-3-4-6-14(12)16/h3-7H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDDDMKIORFGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805003
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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